molecular formula C21H17N7O B10939021 5-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10939021
M. Wt: 383.4 g/mol
InChI Key: GXBJPRGWRUCEFC-UHFFFAOYSA-N
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Description

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole intermediate is further reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Final Coupling: The final step involves the coupling of the triazolopyrimidine intermediate with a naphthylmethyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common reagents for substitution reactions include halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH^-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

The uniqueness of 5-METHYL-N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structure, which allows it to interact with a unique set of molecular targets. This makes it a valuable compound for the development of new therapeutic agents with specific biological activities.

Properties

Molecular Formula

C21H17N7O

Molecular Weight

383.4 g/mol

IUPAC Name

5-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H17N7O/c1-14-11-18(28-21(24-14)22-13-23-28)20(29)25-19-9-10-27(26-19)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13H,12H2,1H3,(H,25,26,29)

InChI Key

GXBJPRGWRUCEFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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